1H-Indazole-1-carbonitrile
Overview
Description
1H-Indazole-1-carbonitrile is a heterocyclic compound that features a fused benzene and pyrazole ring system with a nitrile group attached to the nitrogen atom at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzonitriles with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These reactions typically occur in solvents like DMSO under an oxygen atmosphere, yielding good to excellent results.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed reactions is favored due to their efficiency and minimal byproduct formation. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-Indazole-1-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: this compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1H-Indazole-1-carbonitrile can be compared with other similar compounds, such as:
1H-Indazole-3-carbonitrile: Differing in the position of the nitrile group, this compound may exhibit different reactivity and biological activities.
2H-Indazole: This tautomeric form of indazole has distinct chemical properties and applications.
Indole derivatives: These compounds share a similar fused ring system but differ in their nitrogen positioning and functional groups, leading to varied applications and properties.
Properties
IUPAC Name |
indazole-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIPUHXQMWUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599799 | |
Record name | 1H-Indazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893447-53-5 | |
Record name | 1H-Indazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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